4-Nitrophenyl dihydrogen phosphate, sodium salt

Vue d'ensemble

Description

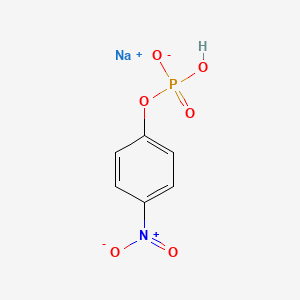

4-Nitrophenyl dihydrogen phosphate, sodium salt is a chemical compound widely used in biochemical research. It is known for its role as a chromogenic substrate in enzyme assays, particularly for detecting phosphatase activity. The compound’s molecular structure includes a nitrophenyl group attached to a phosphate group, which is further bonded to sodium ions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrophenyl dihydrogen phosphate, sodium salt typically involves the reaction of 4-nitrophenol with phosphorus oxychloride to form 4-nitrophenyl phosphate. This intermediate is then neutralized with sodium hydroxide to yield the sodium salt form. The reaction conditions often require controlled temperatures and pH to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control systems to maintain optimal reaction conditions. The final product is purified through crystallization and filtration techniques.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Nitrophenyl dihydrogen phosphate, sodium salt undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and under acidic or basic conditions, the compound hydrolyzes to produce 4-nitrophenol and inorganic phosphate.

Oxidation and Reduction: The nitrophenyl group can participate in redox reactions, although these are less common in typical biochemical applications.

Substitution: The phosphate group can be substituted with other nucleophiles under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Water, acidic or basic catalysts.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or alcohols.

Major Products:

Hydrolysis: 4-Nitrophenol and inorganic phosphate.

Oxidation: Various oxidized forms of the nitrophenyl group.

Substitution: Substituted nitrophenyl derivatives.

Applications De Recherche Scientifique

4-Nitrophenyl dihydrogen phosphate, sodium salt is extensively used in scientific research due to its versatility:

Chemistry: As a substrate in enzyme kinetics studies to measure phosphatase activity.

Biology: In cell culture assays to detect enzyme activity.

Medicine: In diagnostic assays for diseases involving phosphatase enzymes.

Industry: In quality control processes for enzyme-based products.

Mécanisme D'action

The compound acts as a substrate for phosphatase enzymes. When phosphatases catalyze the hydrolysis of 4-nitrophenyl dihydrogen phosphate, sodium salt, they release 4-nitrophenol, which can be quantitatively measured due to its yellow color. This reaction is used to monitor enzyme activity and study enzyme kinetics.

Comparaison Avec Des Composés Similaires

- 4-Nitrophenyl phosphate disodium salt hexahydrate

- 4-Nitrophenyl β-D-glucopyranoside

- Potassium 4-nitrophenyl sulfate

Comparison: 4-Nitrophenyl dihydrogen phosphate, sodium salt is unique due to its specific use as a substrate for phosphatase enzymes. While similar compounds like 4-nitrophenyl phosphate disodium salt hexahydrate are also used in enzyme assays, the sodium salt form offers distinct advantages in terms of solubility and stability under various assay conditions .

Activité Biologique

4-Nitrophenyl dihydrogen phosphate, sodium salt (CAS Number: 54306-27-3) is a widely utilized compound in biochemical research, particularly noted for its role as a substrate in enzyme assays. This article explores its biological activity, focusing on its mechanisms of action, biochemical interactions, and applications in scientific research.

- Chemical Formula : C6H6NaO6P

- Molecular Weight : 221.1 g/mol

- Appearance : Yellow crystalline powder

4-Nitrophenyl dihydrogen phosphate serves primarily as a chromogenic substrate for phosphatase enzymes. Upon hydrolysis by these enzymes, it releases 4-nitrophenol , which can be quantitatively measured using spectrophotometry at 405 nm. This reaction is crucial for studying enzyme kinetics and understanding cellular signaling pathways.

Target Enzymes

- Alkaline Phosphatase : Catalyzes the hydrolysis of the compound, leading to the release of 4-nitrophenol.

- Acid Phosphatase : Also utilizes this compound as a substrate, facilitating the study of phosphatase activity in various biological contexts.

Biochemical Pathways

The hydrolysis of 4-nitrophenyl dihydrogen phosphate impacts several biochemical pathways:

- Dephosphorylation Reactions : A key step in many signaling pathways, affecting cellular processes such as metabolism and gene expression.

- Phosphate Group Regulation : Plays a vital role in the regulation of phosphate groups in proteins, influencing numerous cellular functions.

Cellular Effects

The compound's interaction with phosphatases can lead to significant cellular effects:

- Cell Signaling : The release of 4-nitrophenol may influence various signaling pathways.

- Gene Expression : Changes in phosphatase activity can affect gene regulation and expression profiles.

Research Applications

4-Nitrophenyl dihydrogen phosphate is extensively used across various fields:

| Field | Application |

|---|---|

| Chemistry | Substrate for enzyme kinetics studies to measure phosphatase activity. |

| Biology | Cell culture assays for detecting enzyme activity. |

| Medicine | Diagnostic assays for diseases involving phosphatase enzymes. |

| Industry | Quality control processes for enzyme-based products. |

Case Studies and Research Findings

-

Enzyme Kinetics Studies :

In a study optimizing nitrophenylphosphate-containing substrates for Yersinia pestis outer protein phosphatase (YopH), researchers identified high activity substrates that facilitated the development of selective inhibitors with low values (as low as 80 µM) when replacing the phosphate group with difluoromethylphosphonic acid . -

Colorimetric Assays :

The hydrolysis of 4-nitrophenyl dihydrogen phosphate was utilized in colorimetric assays to measure alkaline phosphatase activity, demonstrating its effectiveness as a reliable substrate for quantifying enzyme kinetics. -

Inhibitor Development :

A study reported the conversion of nitrophenylphosphate substrates into potent inhibitors through structural modifications, showcasing the versatility of this compound in drug design .

Pharmacokinetics and Distribution

The pharmacokinetics of 4-nitrophenyl dihydrogen phosphate are influenced by its solubility and stability. Its distribution within cells is facilitated by interactions with transporters and binding proteins, ensuring its localization to specific compartments where it can act effectively as a substrate for phosphatases.

Propriétés

IUPAC Name |

sodium;(4-nitrophenyl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6NO6P.Na/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;/h1-4H,(H2,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYANEADGUFWRJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NNaO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

330-13-2 (Parent) | |

| Record name | Phosphoric acid, mono(4-nitrophenyl) ester, sodium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054306273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90903990 | |

| Record name | Sodium p-nitrophenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90903990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54306-27-3, 4154-43-2 | |

| Record name | Phosphoric acid, mono(4-nitrophenyl) ester, sodium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054306273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, mono(4-nitrophenyl) ester, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium p-nitrophenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90903990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenyl dihydrogen phosphate, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.